N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide is an organic compound that features a furan ring, a propyl chain, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Attachment of the Propyl Chain: The propyl chain is introduced through a series of reactions involving allylic alcohols and amines.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting a benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The propyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the benzamide moiety.
Substitution: Various substituted propyl derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act on neurotransmitter systems such as the noradrenergic, dopaminergic, and serotonergic systems, influencing the release and uptake of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide: Similar structure but with a thiophene ring instead of a benzamide moiety.
N-(1-(furan-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a methoxyphenyl group instead of a methylbenzamide moiety.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide is unique due to its specific combination of a furan ring, propyl chain, and benzamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-5-3-4-6-14(11)15(17)16-12(2)9-13-7-8-18-10-13/h3-8,10,12H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMJBGHVLXVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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